molecular formula C18H13N3O3S B3521251 N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylacrylamide

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylacrylamide

Cat. No.: B3521251
M. Wt: 351.4 g/mol
InChI Key: DZKOVMBDQFSWTK-IZZDOVSWSA-N
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Description

The compound “N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylacrylamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes nitrogen and sulfur in the ring. It also has a nitrophenyl group, which is a phenyl ring with a nitro (-NO2) substituent, and a phenylacrylamide group, which consists of a phenyl ring attached to an acrylamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, nitrophenyl group, and phenylacrylamide group would contribute to its overall structure. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The nitro group in the nitrophenyl portion could potentially undergo reduction reactions . The thiazole ring might participate in various reactions depending on the reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, for example, its mechanism of action would involve interacting with specific biological targets in the body. Without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound could involve further studying its synthesis, exploring its potential uses, and investigating its mechanism of action. This could involve laboratory experiments, computational modeling, and possibly even clinical trials if the compound is intended to be a drug .

Properties

IUPAC Name

(E)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c22-17(11-6-13-4-2-1-3-5-13)20-18-19-16(12-25-18)14-7-9-15(10-8-14)21(23)24/h1-12H,(H,19,20,22)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKOVMBDQFSWTK-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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